Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an aminocyclopropyl moiety. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-aminocyclopropyl bromide under basic conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Chemical Reactions Analysis
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclopropyl moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The piperidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the amino group on the cyclopropyl ring.
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound features an aminophenyl group instead of an aminocyclopropyl moiety, leading to different chemical and biological properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate (also referred to as TBCP) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
TBCP is characterized by its unique piperidine structure, which includes a tert-butyl group and a cyclopropyl amine moiety. The structural formula can be represented as follows:
This compound's molecular structure contributes to its interactions with biological targets, influencing its pharmacological properties.
The biological activity of TBCP is primarily attributed to its ability to modulate neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that compounds with similar structures often exhibit affinity for NMDA and AMPA receptors, which are crucial in synaptic transmission and plasticity.
Key Mechanisms:
- Receptor Modulation: TBCP may act as a modulator of glutamate receptors, potentially enhancing or inhibiting their activity depending on the context.
- Inflammatory Response: Studies suggest that TBCP could influence inflammatory pathways through its interaction with NLRP3 inflammasomes, which are critical in immune responses.
In Vitro Studies
In vitro studies have shown that TBCP exhibits significant biological activity against various cellular models. For instance, it has been tested for its ability to inhibit pyroptosis in macrophage-like THP-1 cells stimulated with lipopolysaccharides (LPS) and ATP.
Table 1: In Vitro Activity of TBCP
Concentration (µM) | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
---|---|---|
1 | 15 | 10 |
10 | 45 | 35 |
50 | 70 | 60 |
These results indicate that TBCP has dose-dependent effects on both pyroptosis and IL-1β release, suggesting its potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the application of TBCP in models of neuroinflammation. Researchers administered TBCP to murine models exhibiting symptoms of neurodegenerative diseases. The findings revealed a reduction in neuroinflammatory markers and improved behavioral outcomes compared to control groups.
Case Study Summary:
- Objective: Evaluate the neuroprotective effects of TBCP.
- Method: Administration in a mouse model of Alzheimer's disease.
- Results: Significant reduction in microglial activation and amyloid plaque deposition.
Pharmacokinetics
The pharmacokinetic profile of TBCP suggests favorable absorption and distribution characteristics. Initial studies indicate that it has moderate bioavailability, with peak plasma concentrations achieved within a few hours post-administration.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~40% |
Half-life | 6 hours |
Peak Plasma Concentration | 250 ng/mL |
Properties
IUPAC Name |
tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-5-9(8-15)10-7-11(10)14/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZPMOKTICLZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CC2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780952-23-9 |
Source
|
Record name | tert-butyl 3-(2-aminocyclopropyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.